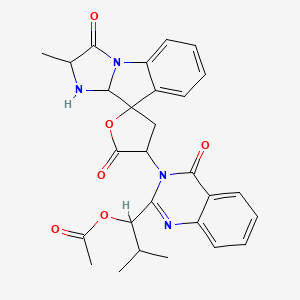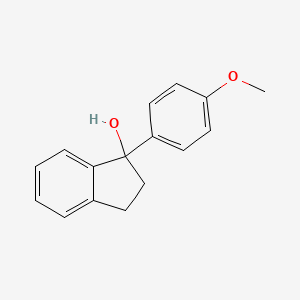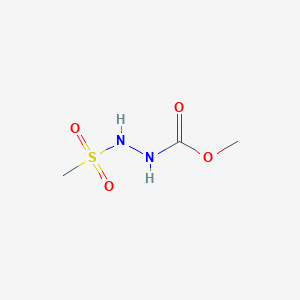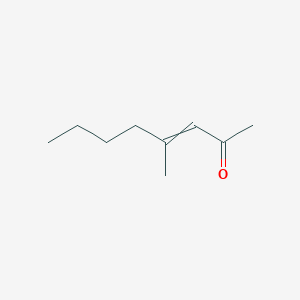![molecular formula C22H22N2O2 B14612758 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide CAS No. 58754-33-9](/img/structure/B14612758.png)
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with methoxy and pyridinyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. For instance, the reaction between 4-methoxybenzoic acid and 2-[1-(pyridin-2-yl)propan-2-yl]aniline under appropriate conditions can yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl substituent and exhibit comparable biological activities.
Benzamide Derivatives: Compounds with a benzamide core structure, such as substituted benzamides, have similar chemical properties and applications.
Uniqueness
4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.
Eigenschaften
CAS-Nummer |
58754-33-9 |
|---|---|
Molekularformel |
C22H22N2O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-methoxy-N-[2-(1-pyridin-2-ylpropan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16(15-18-7-5-6-14-23-18)20-8-3-4-9-21(20)24-22(25)17-10-12-19(26-2)13-11-17/h3-14,16H,15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
YWAGQLMITMTPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


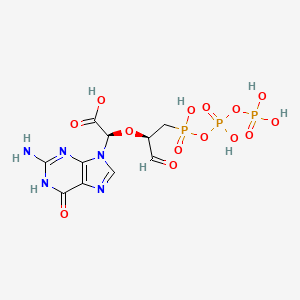
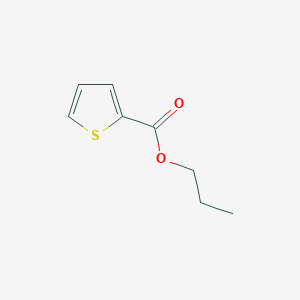
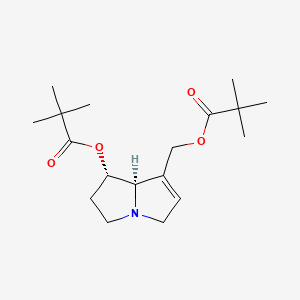
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
